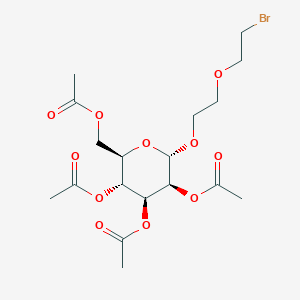
a-D-Mannopyranoside, tetraacetate-PEG2-bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-D-Mannopyranoside, tetraacetate-PEG2-bromide: is a bromo-modified sugar building block that is useful for bioconjugations . It has a molecular weight of 499.31 g/mol and a molecular formula of C18H27BrO11 . This compound is particularly significant in the field of synthetic chemistry due to its functional group, bromide, which allows for various chemical modifications and applications .
Preparation Methods
The preparation of a-D-Mannopyranoside, tetraacetate-PEG2-bromide involves several synthetic routes. One common method includes the direct 2,3-O-isopropylidenation of α-D-mannopyranosides . This process typically involves the use of p-nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside as the starting material, which is then subjected to regioselective reactions to achieve the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the compound.
Chemical Reactions Analysis
a-D-Mannopyranoside, tetraacetate-PEG2-bromide undergoes various types of chemical reactions, including substitution reactions due to the presence of the bromide functional group . Common reagents used in these reactions include nucleophiles that can replace the bromide group, leading to the formation of different derivatives . The major products formed from these reactions depend on the specific nucleophile used, but they generally involve the substitution of the bromide group with another functional group .
Scientific Research Applications
a-D-Mannopyranoside, tetraacetate-PEG2-bromide has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been evaluated for its potential use in boron neutron capture therapy (BNCT), a unique anticancer technology . This compound has shown high uptake and broad intracellular distribution in vitro, making it a promising candidate for further clinical studies . Additionally, it is used in the development of FimH antagonists, which are considered as potential therapeutics for treating infections caused by uropathogenic Escherichia coli .
Mechanism of Action
The mechanism of action of a-D-Mannopyranoside, tetraacetate-PEG2-bromide involves its interaction with specific molecular targets. For instance, in the context of FimH antagonists, the compound binds to the FimH lectin located at the tip of type-1 pili of uropathogenic Escherichia coli . This binding inhibits the bacteria’s ability to adhere to and infect urothelial cells, thereby preventing infection . Molecular docking studies have shown that the compound can adopt multiple binding modes, enhancing its efficacy as an antagonist .
Comparison with Similar Compounds
a-D-Mannopyranoside, tetraacetate-PEG2-bromide can be compared with other similar compounds such as asymmetrically disubstituted glyceryl α-D-mannopyranosides . These compounds also exhibit potent FimH antagonistic activity and have improved physicochemical properties . this compound is unique due to its specific functional group (bromide) and its applications in bioconjugations . Other similar compounds include boron-containing α-D-mannopyranosides, which are used in BNCT .
Properties
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[2-(2-bromoethoxy)ethoxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrO11/c1-10(20)26-9-14-15(27-11(2)21)16(28-12(3)22)17(29-13(4)23)18(30-14)25-8-7-24-6-5-19/h14-18H,5-9H2,1-4H3/t14-,15-,16+,17+,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVRTYZNZZPPTF-ZBRFXRBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCBr)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCOCCBr)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













